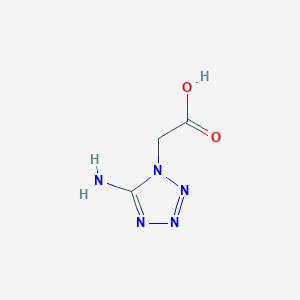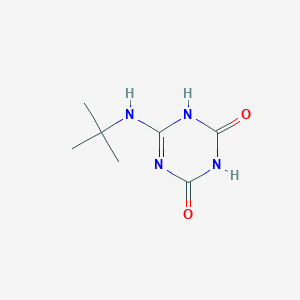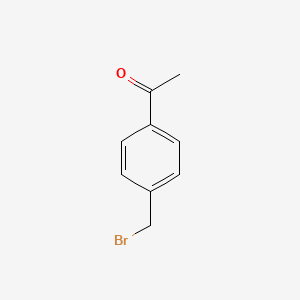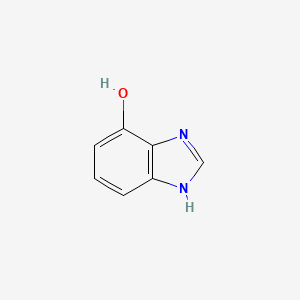
6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
Overview
Description
6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid, also known as 6-Bromo-2-FQ, is an organic compound that is widely used in scientific research. It is a member of the quinoline family and is a versatile compound with a wide range of applications. This compound is used in a variety of fields, such as biochemistry, pharmacology, and medicinal chemistry. 6-Bromo-2-FQ is a powerful reagent and has been used in a variety of reactions and processes. The compound is also used as a starting material for the synthesis of other compounds.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acids : A study by Makki, Bakhotmah, and Abdel-Rahman (2012) details the efficient synthesis of novel fluorine-bearing quinoline-4-carboxylic acids, including derivatives of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid. These compounds exhibited moderate to high activity against Aspergillus fungi as amylolytic agents (Makki, Bakhotmah & Abdel-Rahman, 2012).
Microwave-Assisted Synthesis of Derivatives : Bhatt, Agrawal, and Patel (2015) conducted a study on the microwave-assisted synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, showing advantages in reaction time and yield. These compounds displayed significant anticancer activity in various carcinoma cell lines (Bhatt, Agrawal & Patel, 2015).
Photophysical Properties Study : Padalkar and Sekar (2014) explored the photophysical behaviors of azole-quinoline-based fluorophores synthesized from 7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid. The study highlighted the emission properties of these compounds depending on solvent polarity (Padalkar & Sekar, 2014).
Synthesis of Quinoline Derivatives for Antibacterial Activity : Kumar et al. (2014) synthesized novel 6-fluoro-7-cyclic amino-substituted dicarboxylic acid quinolones, demonstrating their antibacterial activity against various bacterial strains (Kumar et al., 2014).
Pharmaceutical Research and Applications
Antimicrobial and Antimalarial Agents : Parthasaradhi et al. (2015) designed and synthesized quinoline-based 1,2,3-triazoles, including 6-bromo-2-chloro-quinoline derivatives, demonstrating their antimicrobial and antimalarial activities (Parthasaradhi et al., 2015).
Synthesis of Novel Immunosuppressant : Chujo et al. (2001) described synthetic routes for a novel immunosuppressant derived from 6,7-dihydro-10-fluoro-3-(2-fluorophenyl)-5H-benzo[6,7]cyclohepta[1,2-b]-quinoline-8-carboxylic acid, demonstrating its potential in immunosuppression (Chujo et al., 2001).
Other Applications
Fluorogenic Reagent for Carboxylic Acid : Yamaguchi et al. (1985) developed a fluorogenic reagent for carboxylic acids in high-performance liquid chromatography (HPLC), utilizing derivatives of quinoxaline, similar in structure to quinoline-4-carboxylic acid (Yamaguchi et al., 1985).
Cadmium Complexes from Quinoline Derivatives : Lei et al. (2014) synthesized carboxyl functionalized 2-phenylquinoline derivatives, including 2-(4-fluorophenyl)quinoline-4-carboxylic acid, and studied their fluorescent behavior and antibacterial activities (Lei et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO2/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(19-14)9-1-4-11(18)5-2-9/h1-8H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZBWDZOXRAFRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358321 | |
| Record name | 6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391-23-1 | |
| Record name | 6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(6-Chloropyridazin-3-yl)amino]ethanol](/img/structure/B1269808.png)



![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)



